molecular formula C12H19NO3 B8615892 tert-butyl4-oxo-6-azabicyclo[3.2.1]octane-6-carboxylate

tert-butyl4-oxo-6-azabicyclo[3.2.1]octane-6-carboxylate

Cat. No. B8615892
M. Wt: 225.28 g/mol
InChI Key: ILTPHJJXQXKEND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07897611B2

Procedure details

To a solution of t-butyl 4-hydroxy-6-azabicyclo[3.2.1]octane-6-carboxylate (800 mg, 3.52 mmol) in dry dichloromethane (75 ml) was added Celite (2 g), sodium acetate (0.82 g, 10 mmol) and pyridinium chlorochromate (1.1 g, 5.1 mmol). The mixture was stirred under nitrogen for 66 h. The dark suspension was diluted with ether (50 ml) and filtered through a plug of silica gel to give a light brown solution. Removal of solvent by rotary evaporation and purification by column chromatography of the residue, using a methanol/dichloromethane gradient (0-10% methanol) as eluent, gave the ketone as a pale yellow oil (770 mg, 96%).
Name
t-butyl 4-hydroxy-6-azabicyclo[3.2.1]octane-6-carboxylate
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
0.82 g
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
96%

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]1[CH:8]2[CH2:9][CH:5]([CH2:6][N:7]2[C:10]([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:11])[CH2:4][CH2:3]1.C([O-])(=O)C.[Na+].[Cr](Cl)([O-])(=O)=O.[NH+]1C=CC=CC=1>ClCCl.CCOCC>[O:1]=[C:2]1[CH:8]2[CH2:9][CH:5]([CH2:6][N:7]2[C:10]([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:11])[CH2:4][CH2:3]1 |f:1.2,3.4|

Inputs

Step One
Name
t-butyl 4-hydroxy-6-azabicyclo[3.2.1]octane-6-carboxylate
Quantity
800 mg
Type
reactant
Smiles
OC1CCC2CN(C1C2)C(=O)OC(C)(C)C
Name
Quantity
0.82 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
1.1 g
Type
reactant
Smiles
[Cr](=O)(=O)([O-])Cl.[NH+]1=CC=CC=C1
Name
Quantity
75 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred under nitrogen for 66 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through a plug of silica gel
CUSTOM
Type
CUSTOM
Details
to give a light brown solution
CUSTOM
Type
CUSTOM
Details
Removal of solvent
CUSTOM
Type
CUSTOM
Details
by rotary evaporation and purification by column chromatography of the residue

Outcomes

Product
Details
Reaction Time
66 h
Name
Type
product
Smiles
O=C1CCC2CN(C1C2)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 770 mg
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 97.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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